molecular formula C14H16N2O3 B13957961 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester CAS No. 50609-73-9

4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester

Cat. No.: B13957961
CAS No.: 50609-73-9
M. Wt: 260.29 g/mol
InChI Key: QFRPXRGYTOYELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester. This reaction yields aminomethylene malonate, which is then converted to the target compound in the presence of catalytic 2-chlorobenzoic acid at elevated temperatures (around 250°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit enzymes like cAMP-phosphodiesterase, thereby affecting various biochemical pathways . The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is unique due to its specific substitution pattern and the presence of the propanoic acid ethyl ester group. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct chemical and biological properties .

Properties

CAS No.

50609-73-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 3-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)8-7-11-9-15-12-6-4-5-10(2)16(12)14(11)18/h4-6,9H,3,7-8H2,1-2H3

InChI Key

QFRPXRGYTOYELI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.